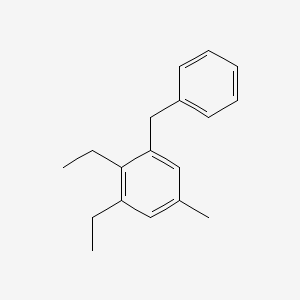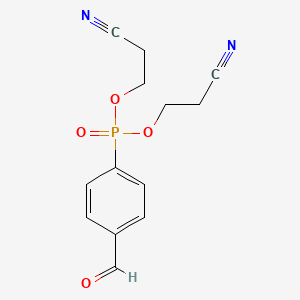
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a chemical compound with the molecular formula C13H13N2O4P. It is a phosphonate ester that contains a formyl group attached to a phenyl ring, which is further connected to a phosphonate group through a bis(2-cyanoethyl) linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylphenylphosphonic acid.
Reduction: 4-hydroxyphenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as flame retardancy and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Wirkmechanismus
The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-cyanoethyl)phosphonate: Lacks the formyl group but has similar reactivity due to the cyanoethyl groups.
4-formylphenylphosphonic acid: Contains the formyl group but lacks the cyanoethyl groups.
Bis(2,2,2-trifluoroethyl)phosphonate: Similar structure but with trifluoroethyl groups instead of cyanoethyl groups.
Uniqueness
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is unique due to the presence of both the formyl and cyanoethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
651302-91-9 |
|---|---|
Molekularformel |
C13H13N2O4P |
Molekulargewicht |
292.23 g/mol |
IUPAC-Name |
3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2 |
InChI-Schlüssel |
LHWCVOOEYJFUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
difluorosilane](/img/structure/B12605619.png)
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
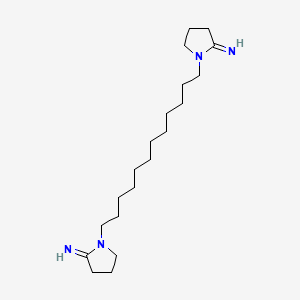



![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
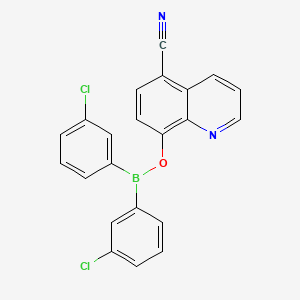
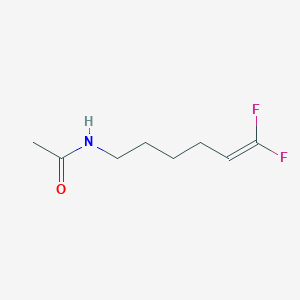
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
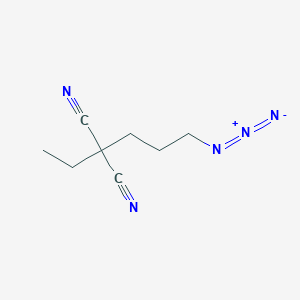
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
